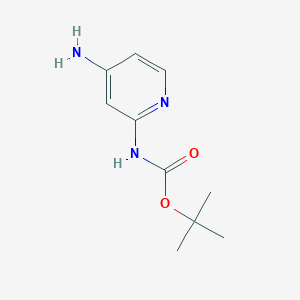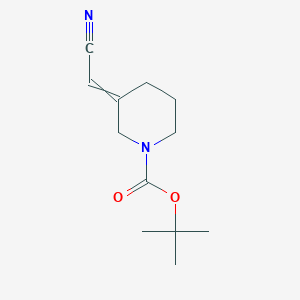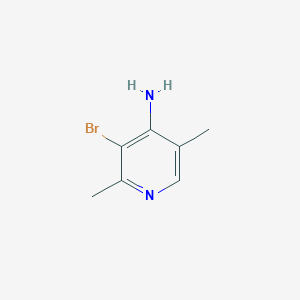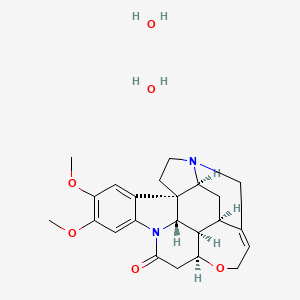![molecular formula C9H7BrN2O2 B1375709 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216245-89-4](/img/structure/B1375709.png)
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Vue d'ensemble
Description
“6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of imidazo[1,2-a]pyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: Brc1cn2ccnc2cc1C . The average mass of the molecule is 211.059 Da and the monoisotopic mass is 209.979248 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . It has a polar surface area of 17 Å2 and a molar refractivity of 48.7±0.5 cm3 . The compound also has a molar volume of 131.4±7.0 cm3 .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives play a significant role in the pharmaceutical industry, particularly in the synthesis of various compounds with potential therapeutic applications. For example, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved through reactions involving 2-aminopyridines, demonstrating their potential in developing anti-inflammatory drugs (Abignente et al., 1982). Similarly, the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction has been utilized to create dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, yielding compounds with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of imidazo[1,2-a]pyridine derivatives have been extensively studied. One study focused on synthesizing 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, evaluating their anti-inflammatory and analgesic activities (Di Chiacchio et al., 1998). Another research explored the halogenation of imidazo[4,5-b]pyridines, demonstrating diverse reaction pathways based on acetic acid concentration, which is essential for synthesizing various derivatives (Yutilov et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBKLYUADULXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



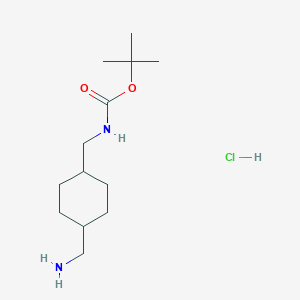
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

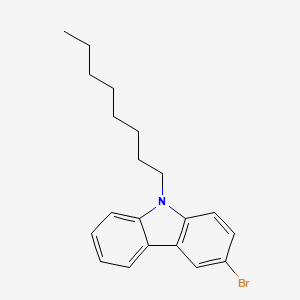


![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)

